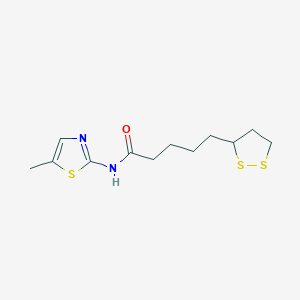
C12H18N2OS3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes thiazolidine and thioxothiazolidine rings. It has a molecular weight of 302.47912 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one involves the reaction of appropriate thiazolidine derivatives under controlled conditions. The specific synthetic route and reaction conditions can vary, but typically involve:
Starting Materials: Thiazolidine derivatives, butyl and ethyl groups.
Reaction Conditions: Controlled temperature and pH, use of catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control reaction conditions precisely.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one exerts its effects involves interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Cellular Components: Affect cellular processes by interacting with proteins, nucleic acids, or membranes.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Thioxothiazolidine Derivatives: Compounds with thioxothiazolidine rings but different alkyl groups.
Similar Compounds
- 3-butyl-5-(3-methylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-butyl-5-(3-propylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-butyl-5-(3-isopropylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and applications.
Eigenschaften
Molekularformel |
C12H18N2OS3 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
5-(dithiolan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C12H18N2OS3/c1-9-8-13-12(17-9)14-11(15)5-3-2-4-10-6-7-16-18-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
AAAQYCLBMKRMEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)CCCCC2CCSS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



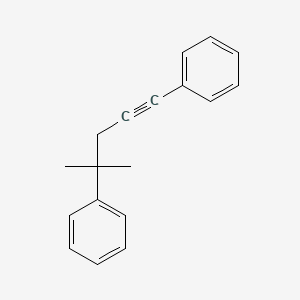

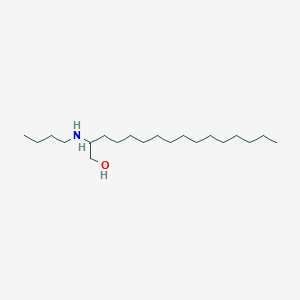
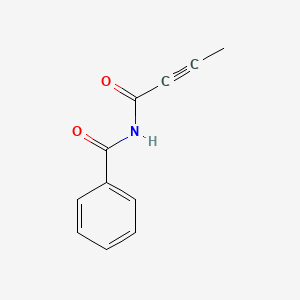
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
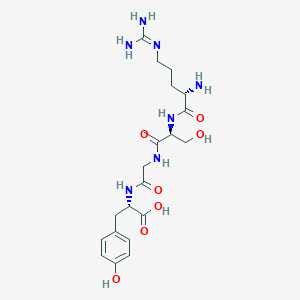
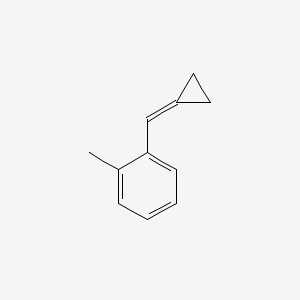
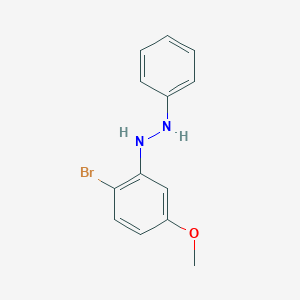
methanone](/img/structure/B12616903.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
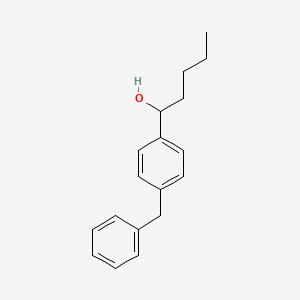
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
